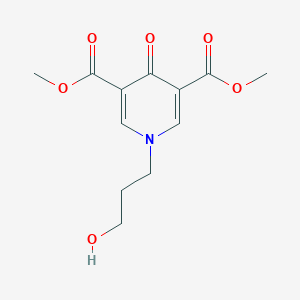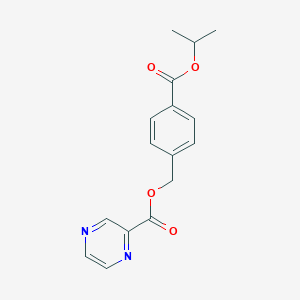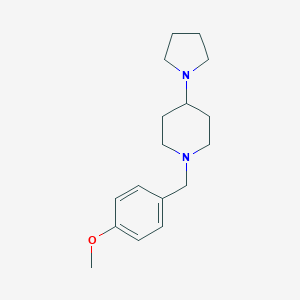
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine, also known as MPBP, is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that acts as a potent and selective dopamine reuptake inhibitor. MPBP has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders.
Mécanisme D'action
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine acts as a potent and selective dopamine reuptake inhibitor. It blocks the reuptake of dopamine by the presynaptic neuron, leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can lead to feelings of euphoria and pleasure, which can be addictive.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine include an increase in dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has also been shown to increase heart rate and blood pressure, which can be dangerous in high doses. In addition, 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine can cause changes in behavior and mood, such as increased aggression and impulsivity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine in lab experiments is its potency and selectivity as a dopamine reuptake inhibitor. This allows researchers to study the effects of dopamine on behavior and brain function. However, one limitation of using 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is its potential for addiction and abuse. Researchers must take precautions to prevent the misuse of this compound in the lab.
Orientations Futures
There are several future directions for research on 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine. One direction is to study the long-term effects of dopamine reuptake inhibitors on brain function and behavior. Another direction is to investigate the potential therapeutic uses of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine for neurological disorders such as depression and addiction. Additionally, researchers can explore the development of new compounds based on the structure of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine that have improved selectivity and safety profiles.
Conclusion:
In conclusion, 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders. Its biochemical and physiological effects include an increase in dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine involves the reaction of 1-(4-methoxybenzyl)piperidine with pyrrolidine in the presence of a catalyst. The reaction yields 1-(4-methoxybenzyl)-4-(1-pyrrolidinyl)piperidine as a white crystalline powder. The purity of the compound can be improved by recrystallization.
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has been widely used in scientific research to study the mechanisms of addiction, depression, and other neurological disorders. It has been shown to increase dopamine levels in the brain, which can lead to feelings of euphoria and pleasure. 1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine has also been used to study the effects of dopamine reuptake inhibitors on the brain and behavior.
Propriétés
Nom du produit |
1-(4-Methoxybenzyl)-4-(1-pyrrolidinyl)piperidine |
|---|---|
Formule moléculaire |
C17H26N2O |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-[(4-methoxyphenyl)methyl]-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H26N2O/c1-20-17-6-4-15(5-7-17)14-18-12-8-16(9-13-18)19-10-2-3-11-19/h4-7,16H,2-3,8-14H2,1H3 |
Clé InChI |
YNXTWFOFULRZKP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
SMILES canonique |
COC1=CC=C(C=C1)CN2CCC(CC2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246876.png)
![1-[(2-Naphthyloxy)acetyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B246880.png)
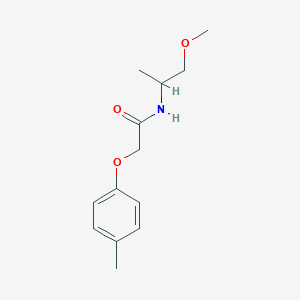
![3-cyclopentyl-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B246882.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-1-methoxypropan-2-amine](/img/structure/B246883.png)
![4-acetyl-5-(4-fluorophenyl)-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246886.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246887.png)
![4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B246888.png)
methanone](/img/structure/B246890.png)
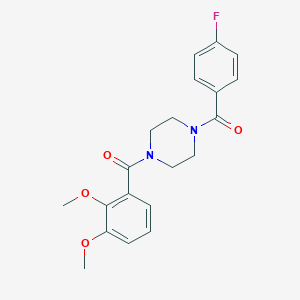
![N-(2,3-dimethylphenyl)-4-[5-(2-thienyl)-2H-tetraazol-2-yl]-1-piperidinecarbothioamide](/img/structure/B246894.png)
